Perfluoroallene
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Overview
Description
Perfluoroallene is a fluorinated derivative of allene, with the chemical formula C₃F₄. It is a colorless gas at room temperature and is known for its unique electronic and structural properties. The presence of fluorine atoms significantly alters its reactivity and stability compared to its hydrocarbon counterpart, allene.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoroallene can be synthesized through the debromination of 2,3-dibromopropene using magnesium in tetrahydrofuran . Another method involves the debromination of 1,2-dibromo-1,3,3,3-tetrafluoropropene with zinc . These reactions typically require controlled conditions to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
While specific industrial production methods for tetrafluoroallene are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of magnesium and zinc as debrominating agents in a controlled environment is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Perfluoroallene undergoes various chemical reactions, including nucleophilic addition and polymerization. It reacts readily with phenols in the presence of potassium carbonate to form unsaturated ethers . Additionally, it can react with amines in tetrahydrofuran at room temperature to produce 3,3,3-trifluoropropionamides .
Common Reagents and Conditions
Nucleophilic Addition: Phenols and potassium carbonate in tetrahydrofuran.
Polymerization: Bistrifluoromethyl nitroxide at room temperature or below.
Major Products
Unsaturated Ethers: Formed from the reaction with phenols.
Trifluoropropionamides: Formed from the reaction with amines.
Polymeric Materials: Formed from the reaction with bistrifluoromethyl nitroxide.
Scientific Research Applications
Perfluoroallene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique electronic properties make it a valuable compound for studying electron scattering and molecular interactions . Additionally, it is used in the synthesis of various fluorinated organic compounds, which have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tetrafluoroallene involves its interaction with nucleophiles and electrophiles due to the presence of highly electronegative fluorine atoms. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to its ability to undergo nucleophilic addition and polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
Allene (C₃H₄): The hydrocarbon counterpart of tetrafluoroallene.
1,1-Difluoroallene (C₃H₂F₂): A partially fluorinated derivative of allene.
Hexafluoropropene (C₃F₆): Another fluorinated compound with similar electronic properties.
Uniqueness
Perfluoroallene is unique due to its complete fluorination, which significantly alters its reactivity and stability compared to partially fluorinated or non-fluorinated analogs. The presence of four fluorine atoms enhances its electron-withdrawing capabilities, making it more reactive towards nucleophiles and electrophiles.
Properties
InChI |
InChI=1S/C3F4/c4-2(5)1-3(6)7 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKERINVYVSIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)=C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196720 |
Source
|
Record name | Perfluoroallene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-68-7 |
Source
|
Record name | Perfluoroallene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoroallene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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